molecular formula C24H42NaO8S+ B12757484 Sodium hydrogen 2-hydroxy-3-sulphonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate CAS No. 53790-47-9

Sodium hydrogen 2-hydroxy-3-sulphonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate

Cat. No.: B12757484
CAS No.: 53790-47-9
M. Wt: 513.6 g/mol
InChI Key: UYXMELNWNNODDO-UHFFFAOYSA-N
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Description

Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is a complex organic compound with the molecular formula C24H42O8SNa and a molecular weight of 513.60 g/mol . This compound is characterized by its unique structure, which includes a sulfonate group, a carboxylate group, and a cyclohexene ring. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves multiple steps. One common method includes the esterification of 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid with 2-hydroxy-3-sulfonatopropyl alcohol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:

Scientific Research Applications

Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with molecular targets through its functional groups. The sulfonate and carboxylate groups can form ionic bonds with positively charged molecules, while the hydrophobic hexyl and octanoate chains can interact with lipid membranes. These interactions facilitate the compound’s role as a surfactant and stabilizing agent.

Comparison with Similar Compounds

Similar compounds to Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate include:

Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is unique due to its combination of sulfonate, carboxylate, and cyclohexene functional groups, which provide distinct chemical properties and applications.

Properties

CAS No.

53790-47-9

Molecular Formula

C24H42NaO8S+

Molecular Weight

513.6 g/mol

IUPAC Name

sodium;2-hexyl-5-[8-(2-hydroxy-3-sulfopropoxy)-8-oxooctyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C24H42O8S.Na/c1-2-3-4-9-12-20-15-14-19(16-22(20)24(27)28)11-8-6-5-7-10-13-23(26)32-17-21(25)18-33(29,30)31;/h14-15,19-22,25H,2-13,16-18H2,1H3,(H,27,28)(H,29,30,31);/q;+1

InChI Key

UYXMELNWNNODDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)OCC(CS(=O)(=O)O)O.[Na+]

Origin of Product

United States

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